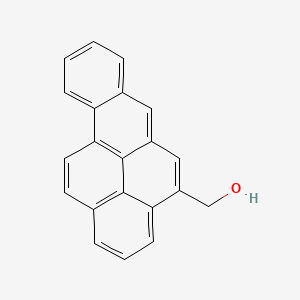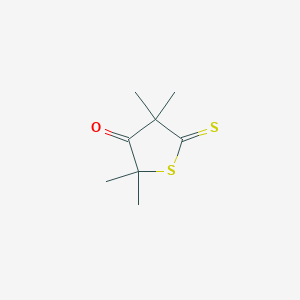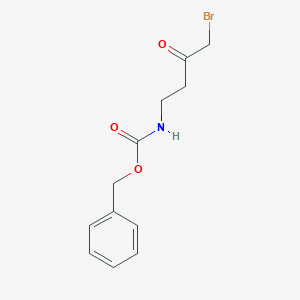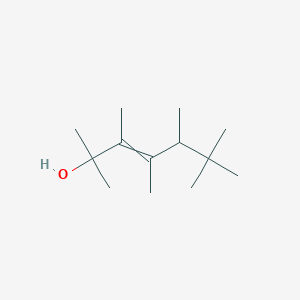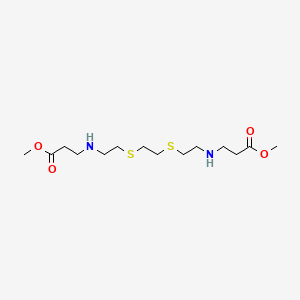
6-Hydroxy-3-methyl-8-(2-phenylethyl)-2,5-dihydro-1-benzoxepine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-3-methyl-8-(2-phenylethyl)-2,5-dihydro-1-benzoxepine-7-carboxylic acid is a complex organic compound that belongs to the benzoxepine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzoxepine core with various functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-methyl-8-(2-phenylethyl)-2,5-dihydro-1-benzoxepine-7-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzoxepine core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional group modifications: Introduction of the hydroxy, methyl, and phenylethyl groups through various organic reactions such as alkylation, hydroxylation, and Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3-methyl-8-(2-phenylethyl)-2,5-dihydro-1-benzoxepine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Exploring its use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3-methyl-8-(2-phenylethyl)-2,5-dihydro-1-benzoxepine-7-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the functional groups present and their ability to form specific interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzoxepine derivatives: Compounds with similar benzoxepine cores but different functional groups.
Phenylethyl derivatives: Compounds with phenylethyl groups attached to different cores.
Carboxylic acid derivatives: Compounds with carboxylic acid groups attached to various aromatic systems.
Uniqueness
The uniqueness of 6-Hydroxy-3-methyl-8-(2-phenylethyl)-2,5-dihydro-1-benzoxepine-7-carboxylic acid lies in its specific combination of functional groups and the resulting chemical and biological properties
Properties
CAS No. |
85526-70-1 |
|---|---|
Molecular Formula |
C20H20O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
6-hydroxy-3-methyl-8-(2-phenylethyl)-2,5-dihydro-1-benzoxepine-7-carboxylic acid |
InChI |
InChI=1S/C20H20O4/c1-13-7-10-16-17(24-12-13)11-15(18(19(16)21)20(22)23)9-8-14-5-3-2-4-6-14/h2-7,11,21H,8-10,12H2,1H3,(H,22,23) |
InChI Key |
MHZSOCMWYDLRRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2=C(C=C(C(=C2O)C(=O)O)CCC3=CC=CC=C3)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-2-methyl-1H-naphtho[2,3-D]imidazole](/img/structure/B14426911.png)

![5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B14426930.png)
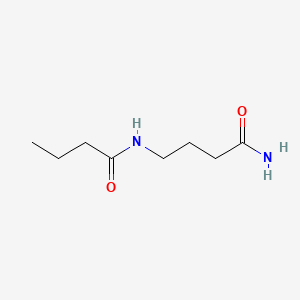
![6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-](/img/structure/B14426949.png)
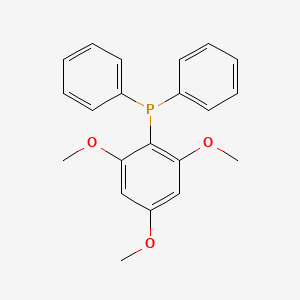
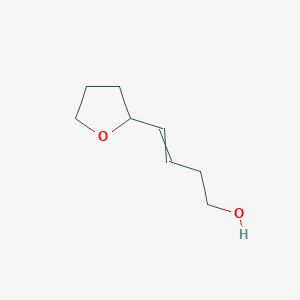
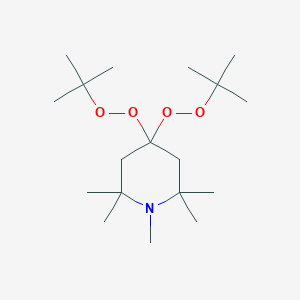
![Diethyl [1-(methanesulfinyl)ethenyl]phosphonate](/img/structure/B14426967.png)
